

Spectroscopic Profile of 2-Propylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Propylphenol

Cat. No.: B147445

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Propylphenol** (o-propylphenol), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Propylphenol** provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.12 - 7.08	m	2H	Ar-H
6.87	m	1H	Ar-H
6.76	m	1H	Ar-H
4.73	s	1H	OH
2.58	t	2H	-CH ₂ -
1.65	sextet	2H	-CH ₂ -
0.98	t	3H	-CH ₃

Data sourced from various chemical databases. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the **2-Propylphenol** molecule.

Chemical Shift (δ) ppm	Assignment
152.3	C-OH
130.8	Ar-C
127.3	Ar-CH
126.8	Ar-C
120.8	Ar-CH
115.1	Ar-CH
33.6	-CH ₂ -
23.1	-CH ₂ -
14.1	-CH ₃

Data compiled from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of **2-Propylphenol** (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The use of a deuterated solvent is essential to avoid large solvent peaks in the ^1H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer, such as a 300, 400, or 500 MHz instrument. For ^1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, which is less sensitive, a larger number of scans and/or a higher concentration of the sample may be required. Standard pulse programs are used to acquire one-dimensional spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

IR Absorption Data

The IR spectrum of **2-Propylphenol** shows characteristic absorption bands for the hydroxyl group, the aromatic ring, and the alkyl chain.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3400	Strong, Broad	O-H Stretch (Hydrogen-bonded)
3050-3000	Medium	C-H Stretch (Aromatic)
2960-2870	Medium-Strong	C-H Stretch (Alkyl)
~1600, ~1495, ~1450	Medium-Strong	C=C Stretch (Aromatic Ring)
~1230	Strong	C-O Stretch (Phenolic)
~750	Strong	C-H Bend (Ortho-disubstituted aromatic)

Characteristic absorption ranges for functional groups are well-established in IR spectroscopy.

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like **2-Propylphenol**, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). This creates a thin film through which the IR beam can pass. Alternatively, a solution can be prepared using a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and the spectrum recorded in a suitable liquid cell. For Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of the empty salt plates or the solvent) is first recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor, as well as the sample holder or solvent. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of **2-Propylphenol** provides its molecular weight and characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
136	35	[M] ⁺ (Molecular Ion)
107	100	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
77	20	[C ₆ H ₅] ⁺ (Phenyl cation)

Fragmentation data is based on typical electron ionization (EI) mass spectra.

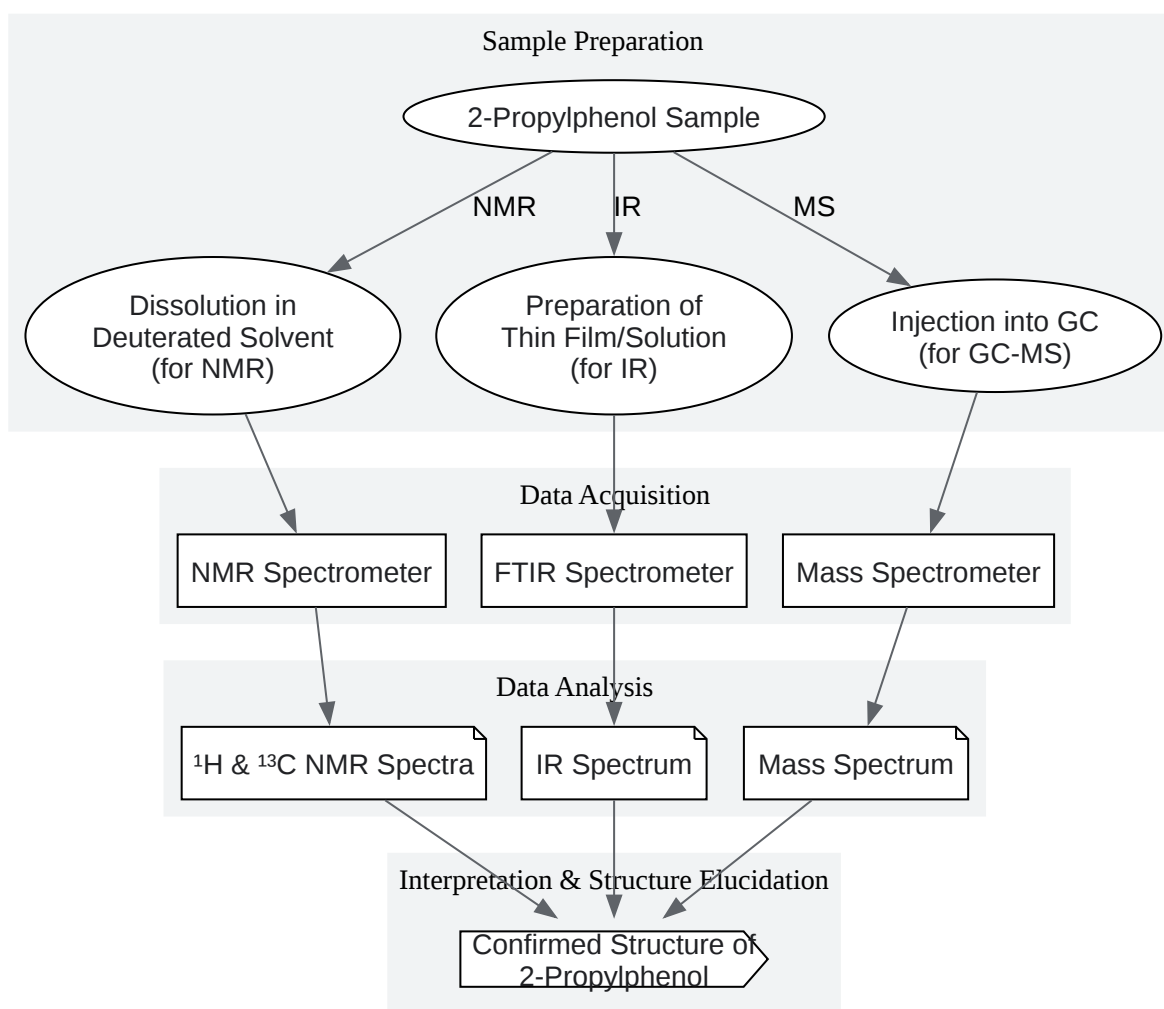
Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like **2-Propylphenol**, a common method is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

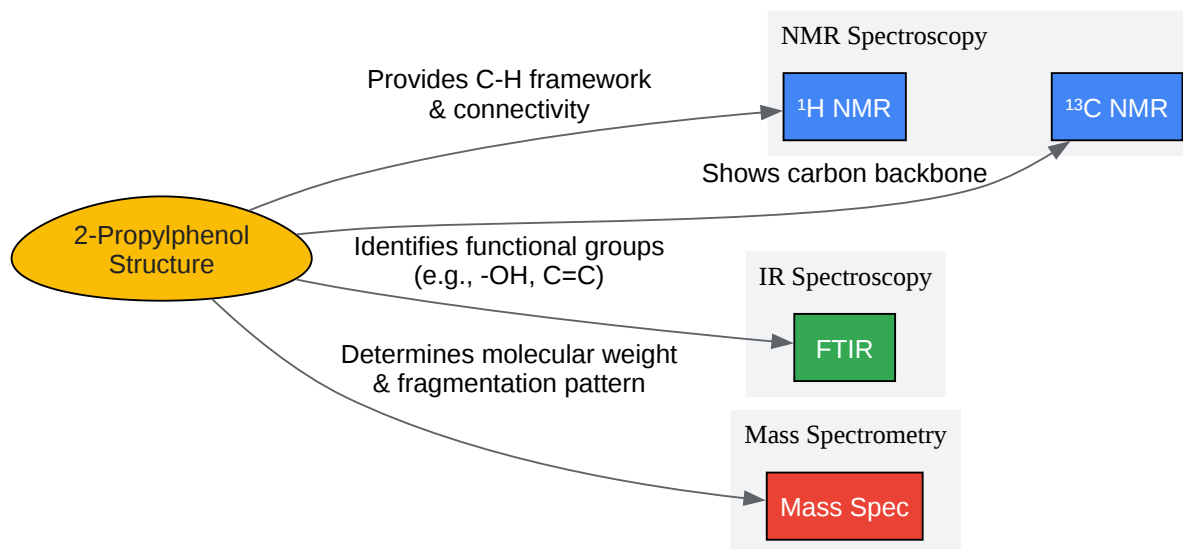
Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for obtaining and interpreting spectroscopic data, and the complementary nature of these techniques for structural elucidation.



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Caption: General workflow for obtaining and analyzing spectroscopic data.



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Caption: Complementary nature of spectroscopic techniques for structural elucidation.

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